1-Cyclobutyl-4-iodobenzene: A Comprehensive Guide to NMR Chemical Shifts, Spectral Interpretation, and Analytical Workflows
Executive Summary 1-Cyclobutyl-4-iodobenzene (CAS: 2005893-91-2) 1 is a highly versatile para-disubstituted aromatic building block widely utilized in medicinal chemistry and materials science. Featuring both a rigid, li...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Cyclobutyl-4-iodobenzene (CAS: 2005893-91-2) 1 is a highly versatile para-disubstituted aromatic building block widely utilized in medicinal chemistry and materials science. Featuring both a rigid, lipophilic cyclobutyl ring and a highly reactive carbon-iodine (C–I) bond, it serves as a premium electrophile for palladium-catalyzed cross-coupling reactions.
This technical whitepaper provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR) profile. By synthesizing empirical additivity rules with advanced theoretical frameworks—such as relativistic heavy-atom effects—this guide equips analytical chemists and drug development professionals with a self-validating system for structural verification.
Theoretical Framework: Causality in Chemical Shifts
To accurately interpret the NMR spectra of 1-cyclobutyl-4-iodobenzene, one must understand the distinct electronic perturbations induced by its two substituents: the electron-donating cyclobutyl group and the massive iodine atom.
The Relativistic Heavy-Atom Effect (HALA)
In ¹³C NMR, aromatic carbons typically resonate between 120 and 130 ppm. However, the quaternary carbon directly bonded to the iodine atom (C-4) exhibits a profound upfield shift, appearing at approximately 93.7 ppm . This counterintuitive shielding is driven by the Heavy-Atom effect on the Light-Atom shielding (HALA effect)2.
The HALA effect is a relativistic phenomenon. The large electron cloud of the heavy iodine nucleus (Z = 53) induces strong spin-orbit (SO) coupling. This coupling generates a localized magnetic field that highly shields the adjacent carbon nucleus, pushing its resonance into the aliphatic region 3. Recognizing this effect is critical; misidentifying this shielded peak as an impurity is a common analytical error.
Inductive and Hyperconjugative Deshielding
Conversely, the cyclobutyl ring exerts a +I (inductive) and hyperconjugative electron-donating effect. This deshields the ipso carbon (C-1), pushing it downfield to approximately 145.1 ppm . In the ¹H NMR spectrum, the differing electronic natures of the two substituents create a classic AA'BB' spin system for the aromatic protons, resolving as two distinct doublets with a strong ortho-coupling constant (J ≈ 8.0 Hz).
The following tables summarize the highly predictable chemical shifts for 1-cyclobutyl-4-iodobenzene, derived from empirical additivity rules and structural analogs.
To ensure absolute trustworthiness and reproducibility when validating commercial batches (e.g., verifying >95% purity standards 4), follow this self-validating acquisition workflow.
Step 1: High-Fidelity Sample Preparation
Weigh exactly 15–20 mg of 1-cyclobutyl-4-iodobenzene into a clean vial. Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
Causality: Pass the solution through a tightly packed glass wool plug into a 5 mm NMR tube. Removing microscopic paramagnetic impurities (e.g., trace metals from upstream synthesis) prevents localized magnetic field inhomogeneities, ensuring sharp line widths and optimal shimming.
Step 2: Probe Tuning & 1D Acquisition
Insert the sample and tune/match the probe specifically for ¹H and ¹³C nuclei to maximize the signal-to-noise ratio (SNR).
¹H NMR: Acquire 16 scans using a 30° flip angle and a 2-second relaxation delay (D1). Causality: This delay ensures complete longitudinal relaxation (T1) for accurate integration of the aliphatic cyclobutyl protons versus the aromatic protons.
¹³C NMR: Acquire 512–1024 scans using WALTZ-16 proton decoupling. Causality: The quaternary carbons (C-1 and C-4) lack attached protons and rely solely on long-range Nuclear Overhauser Effect (NOE); sufficient scans are required to resolve the heavily shielded C-4 signal at 93.7 ppm from baseline noise.
Step 3: 2D Orthogonal Validation (The Self-Validating Loop)
Do not rely on 1D shifts alone. Employ 2D NMR to create a closed-loop validation system:
HSQC (Heteronuclear Single Quantum Coherence): Run to unambiguously link the cyclobutyl protons (3.45, 2.30, 1.90 ppm) to their respective carbons (40.2, 29.8, 18.5 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): Verify the quaternary carbons. The highly shielded C-4 peak (~93.7 ppm) must show a strong ³J_CH correlation to the H-2/H-6 aromatic protons (~6.95 ppm), definitively proving the Heavy-Atom Effect assignment.
Step-by-step self-validating NMR acquisition workflow for structural verification.
Synthetic Utility: Cross-Coupling Applications
The primary value of 1-cyclobutyl-4-iodobenzene lies in its exceptional reactivity in transition-metal catalysis. The C–I bond possesses a significantly lower bond dissociation energy compared to C–Br or C–Cl bonds. This thermodynamic reality makes the initial oxidative addition step with Palladium(0) catalysts highly facile, allowing reactions to proceed at lower temperatures and with broader functional group tolerance.
synthesis pathways and mechanisms for 1-cyclobutyl-4-iodobenzene
An In-depth Technical Guide to the Synthesis of 1-Cyclobutyl-4-iodobenzene Introduction In the landscape of modern medicinal and materials chemistry, the strategic incorporation of unique structural motifs is paramount f...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of 1-Cyclobutyl-4-iodobenzene
Introduction
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of unique structural motifs is paramount for the development of novel molecular entities with tailored properties. The 1-cyclobutyl-4-iodobenzene scaffold represents a confluence of two such valuable features: the cyclobutane ring and the iodoarene moiety. The cyclobutane group, a strained carbocycle, offers a unique three-dimensional profile that can impart conformational rigidity, improve metabolic stability, and serve as a versatile pharmacophore or an aryl isostere in drug candidates.[1][2][3] Concurrently, the carbon-iodine bond is a linchpin for synthetic versatility, serving as a highly effective handle for a myriad of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[4][5]
This guide provides an in-depth exploration of the primary synthetic pathways to 1-cyclobutyl-4-iodobenzene. We will dissect the core mechanisms, provide field-proven experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to any synthesis begins with a retrosynthetic analysis, which identifies the key bond disconnections and reveals the most plausible forward-synthetic strategies. For 1-cyclobutyl-4-iodobenzene, two primary disconnections stand out:
The Aryl-Cyclobutyl (C(sp²)-C(sp³)) Bond: This disconnection suggests forming the bond between the pre-formed iodinated phenyl ring and a cyclobutyl source. This is the realm of transition-metal-catalyzed cross-coupling reactions.
The Aryl-Iodine (C(sp²)-I) Bond: This disconnection implies starting with a cyclobutylbenzene core and subsequently introducing the iodine atom. This can be achieved through classical electrophilic aromatic substitution or via the transformation of another functional group, such as an amine.
This analysis logically leads us to three principal synthetic strategies, each with its own set of advantages and mechanistic intricacies.
Caption: Retrosynthetic analysis of 1-cyclobutyl-4-iodobenzene.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the commercial availability of its precursors.[6][7] This pathway constructs the critical C(sp²)-C(sp³) bond between the aryl and cyclobutyl moieties.
Expertise & Causality: The Rationale
The preferred approach involves the coupling of a stable cyclobutyl organoboron species with an aryl halide. Potassium cyclobutyltrifluoroborate is an exemplary reagent; its air- and moisture-stability makes it significantly easier to handle and store compared to the corresponding boronic acid, which can be prone to protodeboronation.[8][9] The coupling partner would ideally be a commercially available and reactive aryl halide, such as 1-bromo-4-iodobenzene or 1,4-diiodobenzene. The higher reactivity of the C-I bond over the C-Br bond in oxidative addition allows for selective coupling at the iodine position if 1-bromo-4-iodobenzene is used.
Core Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established, multi-step process revolving around a palladium catalyst.[10][11]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.[10]
Transmetalation: The organoboron species, activated by a base, transfers its organic group (the cyclobutyl moiety) to the palladium center, displacing the halide.[10][12] The base (e.g., Cs₂CO₃, K₂CO₃) is crucial for forming the more nucleophilic "ate" complex of the organoboron reagent, facilitating this transfer.[12]
Reductive Elimination: The two organic groups (aryl and cyclobutyl) on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis from 1,4-Diiodobenzene
This protocol is adapted from established methodologies for coupling secondary alkyltrifluoroborates.[8][9][13]
Step-by-Step Methodology:
Inert Atmosphere: To a flame-dried Schlenk flask or microwave vial, add 1,4-diiodobenzene (1.0 equiv.), potassium cyclobutyltrifluoroborate (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).
Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium catalyst precursor, such as palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand, like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%).
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio).
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with hexanes) to yield 1-cyclobutyl-4-iodobenzene.
Component
Molar Equiv.
Purpose
1,4-Diiodobenzene
1.0
Aryl halide starting material
Potassium Cyclobutyltrifluoroborate
1.2
Cyclobutyl nucleophile source
Pd(OAc)₂
0.02
Palladium catalyst precursor
SPhos
0.04
Ligand to stabilize and activate the catalyst
Cs₂CO₃
3.0
Base to activate the organoboron reagent
Toluene/Water
-
Solvent system
Table 1: Reagents and conditions for Suzuki-Miyaura coupling.
Pathway 2: The Sandmeyer Reaction
The Sandmeyer reaction is a stalwart of aromatic chemistry, providing a reliable method to convert primary anilines into a wide array of functional groups, including halides.[14][15] This pathway begins with 4-cyclobutylaniline and introduces the iodine atom through a diazonium salt intermediate.
Expertise & Causality: The Rationale
This method is particularly powerful because it builds upon the well-established chemistry of anilines. The starting material, 4-cyclobutylaniline, can be synthesized from cyclobutylbenzene via nitration followed by reduction. The Sandmeyer reaction itself is a two-step sequence performed in a single pot: diazotization followed by substitution. The key to success is careful temperature control. Diazotization must be performed at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing prematurely.[16] For iodination, the use of a copper catalyst is often unnecessary, as iodide ions (typically from KI) are nucleophilic enough to displace the diazonium group directly.[17][18]
Core Mechanism
Diazotization: The primary aromatic amine (4-cyclobutylaniline) reacts with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl), to form a stable aryl diazonium salt.[16]
Substitution: The diazonium group (-N₂⁺) is an excellent leaving group. In the presence of potassium iodide (KI), the iodide ion acts as a nucleophile, attacking the aromatic ring and displacing nitrogen gas (N₂) to form the final aryl iodide product. The mechanism for iodination is often considered to proceed via a radical pathway initiated by a single-electron transfer (SET) from the iodide ion to the diazonium salt.[14][15][19]
Caption: Workflow for the Sandmeyer iodination reaction.
Experimental Protocol: Synthesis from 4-Cyclobutylaniline
This protocol is based on classic Sandmeyer reaction procedures.[20]
Step-by-Step Methodology:
Acidic Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of concentrated sulfuric acid in water. Cool this solution to 0-5 °C in an ice-salt bath.
Amine Addition: Slowly add 4-cyclobutylaniline (1.0 equiv.) to the cold acid solution with stirring. The aniline salt may precipitate.
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in cold water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
Iodide Addition: Prepare a solution of potassium iodide (KI, 1.5 equiv.) in water. Slowly add this solution to the cold diazonium salt mixture. Effervescence (N₂ gas) will be observed.
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 40-50 °C for 1 hour to ensure complete decomposition of the diazonium salt.
Work-up: Cool the mixture and add a solution of sodium thiosulfate to quench any excess iodine. Extract the product with diethyl ether or dichloromethane.
Purification: Wash the combined organic layers with water, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo. The crude product is purified by vacuum distillation or column chromatography to yield pure 1-cyclobutyl-4-iodobenzene.
Component
Molar Equiv.
Purpose
4-Cyclobutylaniline
1.0
Starting aromatic amine
Sulfuric Acid (conc.)
~3.0
Acid catalyst for diazotization
Sodium Nitrite (NaNO₂)
1.1
Source of nitrous acid
Potassium Iodide (KI)
1.5
Iodide nucleophile
Table 2: Reagents and conditions for the Sandmeyer reaction.
Pathway 3: Direct Electrophilic Aromatic Iodination
This strategy involves the direct introduction of an iodine atom onto the cyclobutylbenzene ring via an electrophilic aromatic substitution (SEAr) reaction.
Expertise & Causality: The Challenge and Solution
Direct iodination of aromatic rings is notoriously more challenging than chlorination or bromination.[21] There are two primary reasons for this:
Low Electrophilicity: Molecular iodine (I₂) is not a sufficiently powerful electrophile to attack the stable aromatic ring.[4]
Reversibility: The reaction produces hydrogen iodide (HI), which is a strong reducing agent capable of reducing the iodoarene product back to the starting arene, establishing an unfavorable equilibrium.[22][23]
To overcome these hurdles, the reaction must be conducted in the presence of an oxidizing agent. The oxidant serves a dual purpose: it oxidizes I₂ to a more potent electrophilic iodine species (often denoted as "I⁺") and it quenches the HI byproduct, driving the reaction to completion.[24][25] Common and effective oxidizing systems include nitric acid, a mixture of iodic acid (HIO₃) and sulfuric acid, or N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid.[4][26]
Core Mechanism
The SEAr mechanism for iodination proceeds via three canonical steps:[4]
Generation of Electrophile: The oxidizing agent reacts with I₂ to generate a highly electrophilic iodine species.
Nucleophilic Attack: The π-electron system of cyclobutylbenzene attacks the "I⁺" electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. This step disrupts aromaticity and is the rate-determining step.
Deprotonation: A weak base in the mixture (e.g., H₂O or HSO₄⁻) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and yielding the final product. The cyclobutyl group is an ortho-, para-director; due to sterics, the para-substituted product (1-cyclobutyl-4-iodobenzene) is expected to be the major isomer.[27]
Caption: Mechanism of Electrophilic Aromatic Iodination.
Experimental Protocol: Iodination using I₂/HIO₃
This protocol uses a potent iodinating mixture suitable for activated arenes like cyclobutylbenzene.[25]
Step-by-Step Methodology:
Solvent Mixture: In a round-bottom flask, prepare a mixture of glacial acetic acid and a small amount of water.
Reagent Addition: Add cyclobutylbenzene (1.0 equiv.) to the solvent. Then, add powdered iodine (I₂, 0.5 equiv.) and iodic acid (HIO₃, 0.4 equiv.).
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.
Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted iodine and oxidants.
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
Purification: Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (hexanes) to isolate 1-cyclobutyl-4-iodobenzene.
Component
Molar Equiv.
Purpose
Cyclobutylbenzene
1.0
Aromatic substrate
Iodine (I₂)
0.5
Iodine source
Iodic Acid (HIO₃)
0.4
Oxidizing agent to generate electrophile
Sulfuric Acid (conc.)
catalytic
Acid catalyst
Acetic Acid
-
Solvent
Table 3: Reagents and conditions for direct electrophilic iodination.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends heavily on factors such as starting material availability, scalability, cost, and the specific requirements of the research program.
Late-stage functionalization, building diverse libraries.
Large-scale synthesis where starting aniline is available.
When cyclobutylbenzene is a readily available and inexpensive starting material.
Table 4: Strategic comparison of primary synthesis pathways.
Conclusion
The synthesis of 1-cyclobutyl-4-iodobenzene is a tractable objective that can be achieved through several robust and well-documented chemical strategies. The Suzuki-Miyaura coupling offers a modern, modular approach with excellent functional group tolerance, making it ideal for medicinal chemistry applications. The Sandmeyer reaction provides a classic, high-yielding, and scalable route, provided the precursor aniline is accessible. Finally, direct electrophilic iodination represents the most direct pathway, though it requires careful control of reaction conditions to manage selectivity and the inherent challenges of iodination chemistry.
By understanding the underlying mechanisms, the rationale behind experimental choices, and the comparative advantages of each pathway, researchers can confidently select and execute the optimal synthesis for their specific needs, unlocking the potential of this valuable chemical building block for future innovations.
References
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Organic Chemistry. (2021). Sandmeyer Reaction Mechanism. [YouTube] Available at: [Link][19]
The Royal Society Publishing. (1950). A study of the mechanism of the Sandmeyer reaction. Proceedings of the Royal Society A. [Online] Available at: [Link][28]
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of Organic Chemistry. [Online] Available at: [Link][8]
Organic Chemistry Portal. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. [Online] Available at: [Link][9]
Google Patents. (2006). Process for the preparation of aryl diazonium salts and reaction with nucleophiles. [Online] Available at: [17]
Chemistry Steps. (2022). Electrophilic Aromatic Substitution – The Mechanism. [Online] Available at: [Link][24]
O'Connor, J. M., et al. (2015). An Alternative to the Sandmeyer Approach to Aryl Iodides. Organic letters. [Online] Available at: [Link]
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JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Online] Available at: [Link][21]
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Structural Elucidation and Solid-State Dynamics of 1-Cyclobutyl-4-Iodobenzene: A Crystallographic Whitepaper
Executive Summary In modern medicinal chemistry and materials science, halogenated cycloalkylbenzenes serve as critical molecular building blocks. Specifically, 1-cyclobutyl-4-iodobenzene (CAS: 2005893-91-2) bridges two...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and materials science, halogenated cycloalkylbenzenes serve as critical molecular building blocks. Specifically, 1-cyclobutyl-4-iodobenzene (CAS: 2005893-91-2) bridges two distinct structural paradigms: the rigid, highly polarizable iodobenzene core and the flexible, lipophilic cyclobutyl ring. Understanding the solid-state behavior of such molecules via Single-Crystal X-Ray Diffraction (SC-XRD) is paramount for Structure-Based Drug Design (SBDD) and the engineering of supramolecular assemblies.
This whitepaper provides an in-depth technical guide to the crystallographic analysis of 1-cyclobutyl-4-iodobenzene. By dissecting the conformational dynamics of the cyclobutyl ring and the highly directional halogen bonding capabilities of the iodine atom, we establish a self-validating methodological framework for resolving its crystal structure.
Molecular Architecture & Conformational Dynamics
The Cyclobutyl Ring: Puckering and Torsional Strain
Unlike planar aromatic systems, the cyclobutane ring is inherently strained. To alleviate the torsional strain (Pitzer strain) generated by eclipsing methylene hydrogen atoms, the four-membered ring deviates from planarity, adopting a "puckered" or "butterfly" conformation[1]. In the solid state, this puckering is typically characterized by a dihedral angle of approximately 15° to 30°[1].
When conjugated to a phenyl ring, the cyclobutyl moiety introduces a degree of rotational freedom. However, in the crystal lattice, steric packing forces and intermolecular interactions often lock the ring into a specific torsional angle relative to the benzene plane. In drug discovery, this specific geometry is exploited to fill hydrophobic pockets in target proteins, acting as a rigidified bioisostere for isopropyl or gem-dimethyl groups[2].
The Iodobenzene Core: The
σ
-Hole and Halogen Bonding
The iodine atom in 1-cyclobutyl-4-iodobenzene is not merely a steric placeholder; it is a highly active participant in the crystal's supramolecular assembly. Halogen bonding (XB) is defined as the highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic Lewis base[3].
Due to the polarizability of iodine and the electron-withdrawing nature of the
sp2
hybridized phenyl ring, a region of depleted electron density forms on the outermost extension of the C–I bond. This electrophilic crown is known as the σ
-hole [3]. In the solid state, this
σ
-hole readily interacts with adjacent
π
-systems or heteroatoms, acting as a primary driver for 1D or 2D supramolecular lattice packing[4].
Fig 2. Mechanistic pathway of halogen bond-driven supramolecular assembly.
To accurately resolve the structure of 1-cyclobutyl-4-iodobenzene, the crystallographic workflow must account for both the heavy X-ray scattering of the iodine atom and the thermal flexibility of the cyclobutyl ring. The following protocol represents a self-validating system designed to yield publication-quality structural data.
Step-by-Step SC-XRD Protocol
Crystal Growth (Slow Evaporation)
Procedure: Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of dichloromethane (DCM) and
n
-hexane. Cover the vial with pierced parafilm and allow it to evaporate at ambient temperature over 48–72 hours.
Causality: The binary solvent system balances solubility (DCM) and volatility/anti-solvent properties (hexane). Slow evaporation prevents kinetic trapping, allowing the flexible cyclobutyl rings to thermodynamically settle into a uniform lattice, yielding high-quality single crystals rather than amorphous precipitates.
Cryo-Mounting (100 K)
Procedure: Select a crystal (approx.
0.2×0.15×0.1
mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.
Causality: The cyclobutyl ring is highly susceptible to dynamic thermal motion. Collecting data at 100 K "freezes" this motion, drastically reducing the thermal ellipsoids of the carbon atoms and preventing dynamic disorder from smearing the electron density map.
Data Collection & Absorption Correction
Procedure: Collect diffraction data using Mo K
α
radiation (
λ=0.71073
Å). Apply a multi-scan empirical absorption correction (e.g., SADABS).
Causality: Iodine is a heavy atom with a massive electron cloud, causing significant X-ray absorption. Failing to apply a rigorous absorption correction will result in anomalous residual electron density peaks (ghost atoms) near the iodine, which will artificially inflate the
R
-factors and ruin the refinement.
Structure Solution (Intrinsic Phasing)
Procedure: Solve the phase problem using dual-space algorithms (e.g., SHELXT).
Causality: Intrinsic phasing is highly efficient at locating heavy scatterers. The algorithm will immediately identify the iodine atom, using its strong phase contributions to anchor the subsequent location of the lighter carbon framework.
Anisotropic Refinement & Disorder Modeling
Procedure: Refine the structure using full-matrix least-squares on
F2
(SHELXL). If the cyclobutyl ring shows static disorder (occupying two distinct puckered states), model it using PART instructions with constrained occupancies (e.g., 0.60/0.40) and apply similarity restraints (SADI, SIMU).
Validation Check: The refinement is considered self-validated and complete when the internal agreement factor (
Rint
) is
<0.05
, the final
R1
is
<5%
, and the maximum residual electron density (
Δρmax
) is
<1.0
e/Å
3
.
Based on the isostructural behavior of halogenated cyclobutylbenzenes and the steric bulk of the iodine atom, the expected crystallographic parameters for 1-cyclobutyl-4-iodobenzene are summarized below. This modeled data serves as a benchmark for validating empirical SC-XRD results.
Parameter
Modeled / Expected Value
Justification / Causality
Empirical Formula
C
10
H
11
I
Standard molecular composition.
Formula Weight
258.09 g/mol
-
Temperature
100(2) K
Required to suppress cyclobutyl thermal motion.
Crystal System
Monoclinic
Typical for asymmetric, mono-substituted arenes.
Space Group
P21/c
Centrosymmetric packing favored by C–I
⋯π
interactions.
Relieves Pitzer strain via the "butterfly" conformation[1].
C–I Bond Length
∼2.10
Å
Standard
sp2
carbon-iodine covalent bond length.
Implications for Structure-Based Drug Design (SBDD)
In the context of pharmaceutical development, the precise crystallographic determination of 1-cyclobutyl-4-iodobenzene provides critical insights. When a cyclobutyl-phenyl moiety is docked into a target protein (such as a kinase inhibitor pocket), computational models often struggle to predict the exact puckering state of the four-membered ring[2].
By securing the empirical SC-XRD structure, researchers can export the exact atomic coordinates (.CIF file) into molecular dynamics (MD) simulations. Furthermore, understanding the
σ
-hole vector of the iodine atom allows medicinal chemists to rationally design compounds that form orthogonal halogen bonds with backbone carbonyls in the protein active site, significantly boosting binding affinity and target selectivity[3],[2].
Thermodynamic Stability and Phase Behavior of 1-Cyclobutyl-4-iodobenzene: A Comprehensive Technical Guide
Executive Summary 1-Cyclobutyl-4-iodobenzene (CAS: 2005893-91-2) is a highly specialized aryl halide utilized primarily as a precursor in transition-metal-catalyzed cross-coupling reactions and as a bioisosteric building...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Cyclobutyl-4-iodobenzene (CAS: 2005893-91-2) is a highly specialized aryl halide utilized primarily as a precursor in transition-metal-catalyzed cross-coupling reactions and as a bioisosteric building block in drug discovery. Understanding its thermodynamic stability and phase behavior is critical for process chemists and formulators. This whitepaper provides an in-depth analysis of the molecule's thermodynamic vulnerabilities, predictive boiling point modeling, and self-validating experimental protocols for stability assessment.
The thermodynamic profile of 1-cyclobutyl-4-iodobenzene is governed by two distinct structural features: the strained cycloalkane ring and the heavy halogen substituent. These features introduce competing pathways for molecular degradation under thermal or photolytic stress.
The Aryl C–I Bond: The Primary Vulnerability
The carbon-iodine (C–I) bond is the weakest link in the molecule. The homolytic bond dissociation energy (BDE) of a typical aryl iodide is approximately 65 kcal/mol[1]. Because this energy threshold is significantly lower than that of standard C–C (~90 kcal/mol) or C–H (~113 kcal/mol) bonds, the C–I bond is highly susceptible to homolytic cleavage upon exposure to elevated temperatures or ultraviolet (UV) radiation. This cleavage generates highly reactive aryl and iodine radicals, initiating polymerization or dehalogenation cascades.
Cyclobutyl Ring Strain: The Secondary Vulnerability
The cyclobutyl moiety introduces significant structural tension, exhibiting a ring strain energy of approximately 26.5 kcal/mol[2],[3]. This instability arises from two factors:
Angle Strain (Baeyer Strain): The internal C–C–C bond angles are compressed to roughly 88°, forcing a severe deviation from the ideal sp³ tetrahedral angle of 109.5°.
Torsional Strain (Pitzer Strain): The nearly planar conformation forces adjacent carbon-hydrogen bonds into eclipsed positions, generating repulsive van der Waals forces.
While the cyclobutyl ring is stable at ambient conditions, extreme thermal stress or the presence of radical initiators (often generated by C–I cleavage) can trigger ring-opening reactions to relieve this strain.
Mechanistic degradation pathways of 1-cyclobutyl-4-iodobenzene under thermal and photolytic stress.
Phase Thermodynamics & Boiling Point Estimation
Empirical normal boiling point (NBP) data for 1-cyclobutyl-4-iodobenzene is not widely documented in primary literature[4]. Therefore, process engineering requires predictive thermodynamic modeling.
Group Contribution Analysis
Using the Joback-Reid group contribution method[5], which calculates thermophysical properties based on the additive effects of functional groups, we can estimate the phase behavior by comparing the target molecule to known analogs:
Benzene: NBP = 80 °C
Cyclobutylbenzene: NBP = ~179 °C[6] (Addition of the cyclobutyl group increases NBP by ~99 °C).
Iodobenzene: NBP = 188 °C (Addition of the iodine atom increases NBP by ~108 °C).
Assuming near-additive thermodynamic contributions (with minor sub-additive corrections for molecular symmetry and packing density), the predicted atmospheric boiling point of 1-cyclobutyl-4-iodobenzene is 265 °C – 275 °C .
Practical Causality in Distillation
Crucial Insight: The estimated NBP (~270 °C) exceeds the thermal onset temperature where C–I bond homolysis begins to occur at a significant rate. Therefore, attempting to distill this compound at atmospheric pressure (760 mmHg) will result in bulk degradation and iodine gas evolution. High-vacuum fractional distillation (e.g., <10 mmHg) is strictly mandatory to depress the boiling point below 130 °C, ensuring the molecule remains thermodynamically stable during purification.
Table 1: Comparative Thermodynamic Properties of Benzene Derivatives
Compound
Molecular Weight ( g/mol )
Boiling Point (°C, 760 mmHg)
Ring Strain (kcal/mol)
Weakest Bond BDE (kcal/mol)
Benzene
78.11
80
0
~113 (C–H)
Cyclobutylbenzene
132.20
~179
~26.5
~113 (C–H)
Iodobenzene
204.01
188
0
~65 (C–I)
1-Cyclobutyl-4-iodobenzene
258.10
265–275 (Est.)
~26.5
~65 (C–I)
Experimental Protocols for Stability Validation
To empirically validate the thermodynamic and photochemical boundaries of 1-cyclobutyl-4-iodobenzene, the following self-validating protocols must be employed.
Comprehensive analytical workflow for evaluating the thermodynamic and photochemical stability.
This protocol determines the exact onset temperature of thermal decomposition.
Sample Preparation: Weigh 5–10 mg of 1-cyclobutyl-4-iodobenzene into a high-pressure, hermetically sealed aluminum DSC pan.
Causality: A hermetic seal suppresses endothermic volatilization (evaporation), ensuring that the measured thermal events are strictly intramolecular degradation (exothermic C–I cleavage) rather than phase changes.
Thermal Ramping: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).
Self-Validation (Orthogonal Detection): Route the exhaust of the Thermogravimetric Analyzer (TGA) into a Mass Spectrometer (MS).
Validation Logic: The detection of m/z 127 (Iodine radical) or m/z 254 (I₂) precisely at the temperature of the exothermic DSC peak confirms that the thermal event is definitively C–I bond homolysis, ruling out baseline drift or polymorphic transitions.
Because UV photons (e.g., 254 nm ≈ 112 kcal/mol) possess more than enough energy to cleave the 65 kcal/mol C–I bond, photostability must be rigorously profiled.
Sample Plating: Dissolve the compound in an inert, UV-transparent solvent (e.g., HPLC-grade acetonitrile) to a concentration of 1 mg/mL. Aliquot into clear quartz vials.
Irradiation: Place the vials in an ICH Q1B-compliant photostability chamber. Expose to an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter.
Self-Validation (Dark Control): Prepare an identical set of vials but wrap them tightly in aluminum foil. Place them in the exact same chamber.
Validation Logic: If the exposed samples show degradation via LC-MS while the foil-wrapped "dark controls" remain 100% intact, the degradation is definitively proven to be photochemical, completely isolating the variable from ambient thermal degradation inside the chamber.
Blanksby, S. J.; Ellison, G. B. "Bond dissociation energies of organic molecules". Accounts of Chemical Research, 2003, 36(4):255-63.[Link]
Joback, K. G.; Reid, R. C. "Estimation of Pure-Component Properties from Group-Contributions". Chemical Engineering Communications, 1987, 57 (1-6), 233-243.[Link]
Fattahi, A.; McCarthy, R. E.; Ahmad, M. R.; Kass, S. R. "Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies". Journal of the American Chemical Society, 2004, 126, 43, 14016–14022.[Link]
Wikipedia Contributors. "Ring strain". Wikipedia, The Free Encyclopedia.[Link]
Application Notes and Protocols: Preparation of 4-Cyclobutylphenylmagnesium Iodide
For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the preparation of 4-cyclobutylphenylmagnesium iodide, a valuable Grignard reagent in organic syn...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the preparation of 4-cyclobutylphenylmagnesium iodide, a valuable Grignard reagent in organic synthesis, particularly for the introduction of the cyclobutylphenyl moiety in the development of novel therapeutic agents. The protocol herein emphasizes safety, procedural efficacy, and mechanistic understanding to ensure reproducible and high-yield synthesis. We delve into the critical parameters, including solvent selection, initiation techniques, and methods to mitigate common side reactions such as Wurtz coupling. This guide is designed to be a self-validating system, offering troubleshooting advice and quantitative analysis of the prepared reagent.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of synthetic organic chemistry, renowned for their potent nucleophilicity and ability to form new carbon-carbon bonds.[1] Their application is extensive, ranging from academic research to the large-scale synthesis of complex molecules in the pharmaceutical industry.[2][3] The specific Grignard reagent derived from 1-cyclobutyl-4-iodobenzene is of particular interest as the cyclobutyl group is a key structural motif in a variety of biologically active molecules.[2][4][5]
The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of magnesium metal.[6][7] The process involves the oxidative insertion of magnesium into the carbon-halogen bond of an organic halide.[8][9] While seemingly straightforward, the synthesis is highly sensitive to experimental conditions, particularly the presence of moisture and the purity of reagents and solvents.[10][11][12] This application note provides a detailed, robust protocol for the preparation of 4-cyclobutylphenylmagnesium iodide, addressing common challenges to ensure successful synthesis.
Materials and Reagents
All reagents and solvents must be of high purity and handled under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the Grignard reagent.[13]
Reagent/Material
Grade
Supplier
Notes
1-Cyclobutyl-4-iodobenzene
>98%
Commercially Available
Should be stored over a desiccant.
Magnesium Turnings
High Purity
Commercially Available
Freshly activated turnings are recommended.
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
A meticulously dry apparatus is paramount for the success of a Grignard reaction.[11][12]
Glassware Preparation: All glassware (three-neck flask, reflux condenser, dropping funnel) must be thoroughly cleaned and dried in an oven at >120 °C overnight or flame-dried under a vacuum.[15]
Apparatus Assembly: Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[1] Ensure all joints are well-sealed.[11]
Inert Atmosphere: Maintain a slight positive pressure of inert gas throughout the entire procedure to prevent the ingress of atmospheric moisture and oxygen.[10]
Magnesium Activation
The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[7][14] Activation is therefore a critical step.
Place the magnesium turnings (1.2 equivalents) into the three-neck flask.
Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and the purple color dissipates, indicating the activation of the magnesium surface.[16]
Alternatively, a small amount of 1,2-dibromoethane can be added, and the observation of ethylene bubbles signifies activation.[14]
Allow the flask to cool to room temperature before proceeding.
Grignard Reagent Formation
The formation of the Grignard reagent is an exothermic process and requires careful control.[6][11]
Prepare a solution of 1-cyclobutyl-4-iodobenzene (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
Add a small portion (approximately 10%) of the aryl iodide solution to the activated magnesium turnings.
The reaction is expected to initiate, as evidenced by a gentle reflux and the appearance of a cloudy, grayish suspension.[16] If the reaction does not start, gentle warming or sonication may be necessary.[14]
Once the reaction has initiated, add the remaining 1-cyclobutyl-4-iodobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[16] The rate of addition is crucial to prevent a runaway reaction and to minimize the formation of the Wurtz coupling byproduct.[16][17]
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
Titration of the Grignard Reagent
It is essential to determine the exact concentration of the prepared Grignard reagent solution before its use in subsequent reactions. Several titration methods are available.[18][19][20][21][22]
Titration with Salicylaldehyde Phenylhydrazone
To a flame-dried vial under an inert atmosphere, add a small, accurately weighed amount of salicylaldehyde phenylhydrazone.
Dissolve the indicator in a small volume of anhydrous THF.
Slowly add the Grignard solution via syringe until a persistent color change from yellow to orange-red is observed.
The concentration can be calculated based on the volume of Grignard reagent required to reach the endpoint.
- Re-activate magnesium with fresh iodine or 1,2-dibromoethane.[14] - Ensure all glassware is meticulously dried and the system is under a positive pressure of inert gas.[1][15] - Purify the 1-cyclobutyl-4-iodobenzene by passing it through a short plug of activated alumina.[12]
Low yield of Grignard reagent
- Reaction with atmospheric moisture or oxygen.[10][13] - Incomplete reaction.
- Improve the inert atmosphere technique.[1] - Extend the reaction time or gently heat to ensure all magnesium has reacted.
High yield of Wurtz coupling byproduct (1,1'-bi(4-cyclobutylbenzene))
- High local concentration of the aryl iodide.[16] - Elevated reaction temperature.[16]
- Add the 1-cyclobutyl-4-iodobenzene solution more slowly and with vigorous stirring.[16][23] - Maintain a lower reaction temperature, using an ice bath if necessary to control the exotherm.[16]
Safety Precautions
Grignard reagents and the solvents used in their preparation present significant hazards.[1][13][15]
Flammability: Diethyl ether and THF are highly flammable.[11] All operations should be conducted in a well-ventilated fume hood, away from any potential ignition sources.
Reactivity: Grignard reagents are highly reactive and can ignite spontaneously on contact with air or moisture.[1][13] Always work under an inert atmosphere.
Exothermic Reaction: The formation of the Grignard reagent is exothermic and can lead to a runaway reaction if the addition of the aryl halide is too rapid.[6][11] An ice-water bath should be kept on hand for emergency cooling.[11]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[1]
Mechanism of Formation
The formation of a Grignard reagent is believed to proceed through a single-electron transfer (SET) mechanism at the magnesium surface.[17][24][25]
References
Vertex AI Search. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists.
Quora. (2022, February 19).
Schnyder, A. Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyder ChemSafety.
Dunne, J. F., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(8), 2154-2163. DOI:10.1039/C3GC40702K.
BenchChem. (2025). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP): Organometallic Compound (Grignards and Organolithiums).
University of Wisconsin-Madison.
BenchChem. (2025).
ResearchGate. (2026, January 29).
PubMed. (2002, July 1). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy.
ACS Publications. (2023, December 4).
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think.
BenchChem. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions.
Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?
RSC Publishing. (2023, June 28).
ResearchGate. Physical property of solvents used for Grignard reactions.
Reddit. (2015, April 8). How do you verify how much Grignard reagent you made?.
Alfa Chemistry. Grignard Reaction.
Begtrup, M. (2010, October 5).
Wikipedia. Grignard reagent.
Organic Syntheses. Procedure.
Rieke, R. D., et al. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
Garst, J. F.
Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
Ursinus Digital Commons.
Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids.
Grignard Synthesis of Triphenylmethanol.
Knochel, P., et al. Science of Synthesis 7.6 Magnesium Compounds.
Organic Chemistry Portal. Grignard Reaction.
ACS Publications. (2000, June 28).
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
BYJU'S. Grignard Reaction Mechanism.
Chem Help ASAP. (2019, October 24).
PubMed. (1998, July 3).
PMC - NIH. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
YouTube. (2019, January 8). making Grignard reagents.
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
UND Scholarly Commons. (2022, January 1). "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour.
CCS Chemistry - Chinese Chemical Society. (2020, May 19).
ChemRxiv. (2024, July 3). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes.
PMC. (2022, February 9). Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene.
PubMed. (2003, March 15). Synthesis of 4-(5-iodo-3-methylpyrazolyl)
Technical Support Center: Chromatography & Purification of 1-Cyclobutyl-4-iodobenzene
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this field-proven guide to address the specific physicochemical challenges associated with isolating 1-cyclobutyl-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this field-proven guide to address the specific physicochemical challenges associated with isolating 1-cyclobutyl-4-iodobenzene .
Purifying functionalized aryl iodides requires a deep understanding of their molecular behavior. This guide moves beyond basic laboratory steps, offering mechanistic insights, troubleshooting logic, and self-validating workflows to ensure high-yield, high-purity isolation for drug development applications.
I. Compound Profile & Quantitative Chromatographic Data
To design an effective purification strategy, we must first analyze the quantitative properties of the target molecule. The extreme lipophilicity and specific bond energies of 1-cyclobutyl-4-iodobenzene dictate our choice of stationary and mobile phases [3][4].
Parameter
Value
Chromatographic Implication (Causality)
CAS Number
2005893-91-2
Primary identifier for sourcing analytical reference standards [3].
Molecular Weight
258.10 g/mol
Indicates a relatively volatile, low-boiling structure. Do not use high-vacuum drying (>50 mbar) at elevated temperatures, or the product will volatilize.
Formula
C10H11I
The high carbon-to-heteroatom ratio results in extreme lipophilicity. The compound will elute in the void volume on Normal Phase silica if any polar modifier (e.g., EtOAc) is used.
UV Absorbance Max
~230 nm, 254 nm
The benzene ring chromophore allows for standard UV detection. 254 nm is optimal for tracking the aromatic core during HPLC.
C-I Bond Energy
~65 kcal/mol
The carbon-iodine bond is relatively weak. It is highly susceptible to homolytic cleavage under UV light or in the presence of transition metals [2].
II. Purification Workflow Architecture
The following diagram illustrates the validated end-to-end purification logic for isolating 1-cyclobutyl-4-iodobenzene from a crude synthetic mixture.
Fig 1: End-to-end purification workflow for 1-cyclobutyl-4-iodobenzene.
III. Troubleshooting Guides & FAQs
Q1: Why am I seeing a significant amount of cyclobutylbenzene in my purified fractions, even though my crude NMR showed mostly 1-cyclobutyl-4-iodobenzene?A1: This is a classic case of on-column dehalogenation. The causality lies in the weak C-I bond (~65 kcal/mol). When exposed to ambient UV light or trace transition metals present in lower-grade silica gel, the C-I bond undergoes homolytic cleavage [2]. The resulting aryl radical rapidly abstracts a hydrogen atom from the solvent or silica matrix, yielding the deiodinated byproduct (cyclobutylbenzene).
Resolution: Wrap your flash column and collection tubes in aluminum foil. Use high-purity, metal-free silica gel, and minimize the time the compound spends in solution under ambient light.
Q2: I cannot separate 1-cyclobutyl-4-iodobenzene from the unreacted starting material (cyclobutylbenzene) using silica gel flash chromatography. What is the best approach?A2: Normal-phase (silica) chromatography separates molecules based on polarity [1]. Both 1-cyclobutyl-4-iodobenzene and cyclobutylbenzene are highly non-polar hydrocarbons with near-zero dipole moments, causing them to co-elute at the solvent front even in 100% hexanes.
Resolution: Switch to Reverse-Phase (RP) HPLC using a C18 column. RP-HPLC separates based on hydrophobicity and polarizability. The large, highly polarizable iodine atom significantly increases the retention time of 1-cyclobutyl-4-iodobenzene compared to the non-iodinated starting material, allowing for baseline resolution.
Q3: My compound streaks heavily on the TLC plate, making it difficult to identify the correct fractions. How can I fix this?A3: Streaking of highly lipophilic aryl iodides on silica is rarely a polarity issue; it is typically caused by column overloading or localized concentration gradients. Because the compound has zero affinity for the silica, applying too much mass causes it to drag mechanically along the surface rather than partitioning.
Resolution: Dilute your sample by 10x and apply a micro-spot to the TLC plate. Run the TLC in 100% pentane. If streaking persists, it indicates active degradation (see Q1) rather than a chromatographic artifact.
IV. Diagnostic Logic Tree
Use the following decision matrix to rapidly diagnose and resolve chromatographic failures during your purification runs.
Fig 2: Diagnostic logic tree for resolving common chromatographic failures.
V. Validated Methodologies
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . If a step fails, the built-in validation checks will immediately alert you to the error, preventing the downstream use of impure material.
Use this method for bulk purification when the primary impurities are polar byproducts.
Preparation: Wrap the glass chromatography column entirely in aluminum foil to block ambient light. Slurry pack the column with high-purity, metal-free silica gel (230-400 mesh) using 100% hexanes [1].
Loading: Dissolve the crude 1-cyclobutyl-4-iodobenzene in a minimum volume of hexanes (e.g., 1 mL per gram of crude). Load it directly onto the flat silica bed.
Elution: Elute with 100% hexanes. Causality Note: Any addition of ethyl acetate or dichloromethane will cause this highly lipophilic product to elute in the void volume, destroying resolution.
Collection: Collect small fractions (10-20 mL) in foil-wrapped test tubes.
System Validation (Mass Balance Check): Pool the UV-active fractions (254 nm) and concentrate under reduced pressure at a low bath temperature (<30°C). Calculate the total mass recovery: Total Recovery = Mass(Product) + Mass(Impurities) + Mass(Column Wash). If the total recovery is <95%, you have either volatilized the product during rotary evaporation or the compound degraded on the column. Do not proceed until the missing mass is accounted for.
Protocol 2: Reverse-Phase Preparative HPLC
Use this method when Normal-Phase fails to separate 1-cyclobutyl-4-iodobenzene from cyclobutylbenzene or brominated analogs.
Column Selection: Equip the HPLC with a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm particle size).
Mobile Phase: Prepare degassed Acetonitrile (Solvent A) and HPLC-grade Water (Solvent B).
Method Execution: Run an isocratic method at 85% A / 15% B. Causality Note: The extreme lipophilicity requires a high percentage of organic modifier (85% MeCN) to elute the compound within a reasonable timeframe, while the 15% water provides the necessary hydrophobic resistance to separate the polarizable iodinated product from non-iodinated impurities.
Recovery: Extract the collected aqueous/organic HPLC fractions with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate.
System Validation (Orthogonal Detection): Do not rely solely on the preparative UV 254 nm trace. Validate the purity of the isolated fraction by running it on an analytical LC-MS using a different mobile phase system (e.g., Methanol/Water). If a single peak is observed under these orthogonal conditions, the purification is definitively validated.
VI. References
Synthesis of Aryl Iodides from Arylhydrazines and Iodine | ACS Omega
ACS Publications[Link]
A Photocatalytic Aromatic Finkelstein Reaction for the Synthesis of Aryl Iodides
ResearchGate[Link]
Optimization
troubleshooting low conversion in 1-cyclobutyl-4-iodobenzene lithiation
Guide Topic: Troubleshooting Low Conversion in 1-Cyclobutyl-4-iodobenzene Lithiation Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center.
Author: BenchChem Technical Support Team. Date: April 2026
Guide Topic: Troubleshooting Low Conversion in 1-Cyclobutyl-4-iodobenzene Lithiation
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for common issues encountered during the lithiation of 1-cyclobutyl-4-iodobenzene. As experienced researchers know, organolithium reactions, while powerful, are sensitive to a variety of experimental parameters. This document will explore the causality behind low conversion rates and provide actionable solutions.
Core Troubleshooting: Diagnosing Low Conversion
Low conversion in a lithium-halogen exchange reaction is a frequent challenge. The root cause often lies in one or more of the following areas: reagent integrity, reaction conditions, or competing side reactions. Let's dissect each of these to understand the underlying chemical principles and identify solutions.
Reagent and System Integrity: The Foundation of Success
Organolithium reagents are highly reactive and sensitive to air and moisture.[1][2] Therefore, the first line of defense in troubleshooting is to ensure the quality of your reagents and the integrity of your reaction setup.
Common Issues & Solutions:
Degraded n-Butyllithium (n-BuLi): Commercial n-BuLi solutions can degrade over time, leading to a lower actual concentration than stated on the bottle.
Troubleshooting: Always titrate your n-BuLi solution before use to determine its exact molarity. A common method involves using a known concentration of a standard, such as N-benzylbenzamide.[3]
Contaminated Solvents or Starting Materials: Trace amounts of water or other protic impurities in your solvent (e.g., THF, diethyl ether) or starting material will quench the organolithium reagent.
Troubleshooting: Use freshly distilled, anhydrous solvents. Ensure your 1-cyclobutyl-4-iodobenzene is dry and free of acidic impurities. All glassware should be flame-dried or oven-dried immediately before use under an inert atmosphere (Nitrogen or Argon).[4]
Reaction Conditions: Temperature and Solvent Effects
The choice of solvent and reaction temperature are critical parameters that dictate the rate and selectivity of the lithium-halogen exchange.
Key Considerations:
Temperature Control: Lithium-halogen exchange with aryl iodides is an extremely fast and exothermic reaction.[5] Reactions are typically conducted at very low temperatures, such as -78 °C (dry ice/acetone bath), to control the reaction rate and prevent side reactions.[1][6]
Causality: At higher temperatures, the highly reactive aryllithium intermediate can undergo undesirable side reactions, such as reaction with the solvent (THF) or coupling with the n-butyl iodide byproduct.[1][6][7] Insufficiently low temperatures can also lead to incomplete lithiation.[8][9][10]
Solvent Choice (THF vs. Ethers): Tetrahydrofuran (THF) is a common solvent for these reactions as it solvates the lithium cation, breaking down the n-BuLi aggregates and increasing its reactivity.[1][11][12]
Causality: While beneficial for reactivity, THF can be deprotonated by n-BuLi, especially at temperatures above -78 °C, leading to the consumption of the reagent and the formation of ethylene and lithium enolate.[1][6][13] Diethyl ether is less reactive towards n-BuLi but may result in slower reaction rates.
Competing Side Reactions: The Unwanted Pathways
Even with pristine reagents and optimal conditions, side reactions can significantly lower the yield of your desired aryllithium species.
Major Side Reactions:
Wurtz-Fittig Coupling: The newly formed 4-cyclobutylphenyllithium can react with the n-butyl iodide byproduct of the lithium-halogen exchange to form 1-butyl-4-cyclobutylbenzene.[7][14][15][16][17][18] This is a common issue, especially if the reaction temperature is allowed to rise.[7]
Reaction with Solvent: As mentioned, n-BuLi can react with THF. The resulting aryllithium can also deprotonate the solvent, though this is generally less favorable.
Benzyne Formation: While more common with aryl bromides and chlorides at higher temperatures, the possibility of benzyne formation from the aryllithium intermediate cannot be entirely dismissed, especially if local "hot spots" occur during the addition of n-BuLi.[12][19][20][21][22][23][24]
Below is a diagram illustrating the desired reaction pathway and potential side reactions.
Caption: Desired lithiation pathway and common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the lithiation of 1-cyclobutyl-4-iodobenzene?
A1: The recommended temperature is -78 °C. This is crucial for minimizing side reactions such as Wurtz-Fittig coupling and reaction with the THF solvent.[1][6] While some lithium-halogen exchanges can be performed at higher temperatures, the high reactivity of the iodine-lithium exchange makes low-temperature control paramount for achieving high yields.[8][9][10]
Q2: How many equivalents of n-BuLi should I use?
A2: A slight excess, typically 1.05 to 1.1 equivalents, of accurately titrated n-BuLi is recommended. This ensures complete consumption of the starting material, accounting for any minor quenching from trace impurities. Using a large excess can promote side reactions.
Q3: Should I add the n-BuLi to the aryl iodide, or the other way around?
A3: It is generally recommended to add the n-BuLi solution slowly to the solution of 1-cyclobutyl-4-iodobenzene at -78 °C. This "normal addition" maintains a low concentration of the highly reactive n-BuLi in the reaction mixture, which can help to minimize side reactions.[25][26]
Q4: My reaction is still showing low conversion after implementing these suggestions. What else could be wrong?
A4: If you have addressed reagent quality and reaction conditions, consider the following:
Stirring Efficiency: Inefficient stirring can lead to localized areas of high n-BuLi concentration, promoting side reactions. Ensure vigorous stirring throughout the addition and reaction time.
Purity of Starting Material: Impurities in the 1-cyclobutyl-4-iodobenzene could be interfering with the reaction. Consider repurifying your starting material.
In-situ Quench vs. Post-lithiation Quench: For particularly sensitive substrates, an "in-situ quench" or "Barbier-type" reaction, where the electrophile is present during the addition of n-BuLi, can sometimes improve yields by trapping the aryllithium as it is formed.[26]
Experimental Protocol: Optimized Lithiation of 1-Cyclobutyl-4-iodobenzene
This protocol provides a detailed, step-by-step methodology for the lithiation of 1-cyclobutyl-4-iodobenzene.
Materials:
1-cyclobutyl-4-iodobenzene
Anhydrous tetrahydrofuran (THF)
n-Butyllithium (titrated solution in hexanes)
Electrophile of choice
Anhydrous workup and quenching reagents (e.g., saturated aqueous ammonium chloride)
Flame-dried round-bottom flask with a magnetic stir bar
Septa and needles for inert atmosphere transfers
Dry ice/acetone bath
Procedure:
Setup: Assemble the flame-dried flask under a positive pressure of dry nitrogen or argon.
Reagent Preparation: Dissolve 1-cyclobutyl-4-iodobenzene (1.0 eq) in anhydrous THF.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
n-BuLi Addition: Slowly add the titrated n-butyllithium solution (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
Lithiation: Stir the reaction mixture at -78 °C for 30-60 minutes.
Quenching: Add the desired electrophile (1.1 eq) dropwise at -78 °C.
Warming: Allow the reaction to slowly warm to room temperature.
Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl). Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate in vacuo.
Purification: Purify the crude product by an appropriate method (e.g., column chromatography).
Quantitative Data Summary
The following table summarizes the impact of key parameters on the conversion of 1-cyclobutyl-4-iodobenzene to its lithiated form.
Higher conversion due to less quenching of n-BuLi.[4]
Addition Rate
Rapid addition
Slow, dropwise addition
Better temperature control, reduced side reactions.[25][26]
References
Effect of solvent and temperature on the lithium-bromine exchange of vinyl bromides: reactions of n-butyllithium and t-butyllithium with (E)-5-bromo-5-decene. Journal of Organic Chemistry. [Link]
Effect of Solvent and Temperature on the Lithium−Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. The Journal of Organic Chemistry. [Link]
A machine learning workflow for the multi-objective optimization of a fast and competitive lithium–halogen exchange reaction in flow. Reaction Chemistry & Engineering. [Link]
Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Chem-Station. [Link]
Three-Component Coupling Based on Flash Chemistry. Carbolithiation of Benzyne with Functionalized Aryllithiums Followed by Reactions with Electrophiles. Journal of the American Chemical Society. [Link]
Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
Three-component coupling based on flash chemistry. Carbolithiation of benzyne with functionalized aryllithiums followed by reactions with electrophiles. PubMed. [Link]
Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. [Link]
Effect of Solvent and Temperature on the Lithium−Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. The Journal of Organic Chemistry. [Link]
Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry. [Link]
Am I overlooking something in n-BuLi reactions?. ResearchGate. [Link]
Systematic Investigation of the Solvation Structure in THF-Based Localized High-Concentration Electrolytes. MDPI. [Link]
Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode. Organic Process Research & Development. [Link]
Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. The Journal of Organic Chemistry. [Link]
Three-Component Coupling Based on Flash Chemistry. Carbolithiation of Benzyne with Functionalized Aryllithiums Followed by Reactions with Electrophiles. ResearchGate. [Link]
Three-component reaction via carbolithiation of benzyne with aryllithiums. FlowFrontier. [Link]
The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]
Regulating the Solvation Structure of Li+ Enables Chemical Prelithiation of Silicon-Based Anodes Toward High-Energy Lithium-Ion Batteries. National Center for Biotechnology Information. [Link]
Lithiation and Organolithium Reactions. Mettler Toledo. [Link]
Recent Advances in Halogen–Metal Exchange Reactions. Accounts of Chemical Research. [Link]
overcoming steric hindrance in 1-cyclobutyl-4-iodobenzene substitutions
Welcome to the technical support center for substitution reactions involving 1-cyclobutyl-4-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for substitution reactions involving 1-cyclobutyl-4-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically demanding substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What makes 1-cyclobutyl-4-iodobenzene a "challenging" substrate for cross-coupling reactions?
The primary challenge arises from steric hindrance. The cyclobutyl group is a bulky, three-dimensional, sp³-hybridized substituent. Its proximity to the carbon-iodine bond impedes the approach of the palladium catalyst, which is the critical first step (oxidative addition) in most cross-coupling catalytic cycles.[1][2] This steric bulk can significantly slow down the reaction rate or prevent it from proceeding altogether under standard conditions.[1]
Q2: Beyond steric hindrance, are there other properties of the cyclobutyl group I should consider?
Yes. The cyclobutyl group is an alkyl substituent and acts as a weak electron-donating group. This slightly increases the electron density on the aromatic ring, which can make the oxidative addition step of the catalytic cycle more difficult compared to electron-deficient aryl halides.[3] While the C-I bond is the most reactive among aryl halides, this electronic effect, combined with the significant steric hindrance, necessitates carefully optimized reaction conditions.
Q3: Which cross-coupling reactions are most suitable for this substrate?
Palladium-catalyzed cross-coupling reactions are the most effective strategies for forming new bonds with sterically hindered aryl halides like 1-cyclobutyl-4-iodobenzene.[4] The most commonly employed and successful methods include:
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.
Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or carbamates.[5]
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[6]
Each of these reactions requires a specific set of optimized conditions to overcome the steric barrier.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C(sp²)-C(sp²) bond formation. However, low conversion is a frequent issue with sterically demanding substrates.[1]
Issue 1: My Suzuki coupling reaction shows low to no conversion of 1-cyclobutyl-4-iodobenzene.
This is the most common problem and is almost always related to the catalyst system, base, or temperature being unable to overcome the high activation energy of the oxidative addition step.
Systematic Troubleshooting Approach:
Catalyst & Ligand Selection (Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The solution is to employ bulky, electron-rich ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1]
Recommended Ligands:
Bulky Phosphine Ligands (Buchwald Ligands): These are the gold standard for hindered couplings. SPhos, XPhos, and RuPhos are excellent first choices.[1]
N-Heterocyclic Carbene (NHC) Ligands: These ligands have demonstrated high efficacy, even for forming tetra-ortho-substituted biaryls, due to their strong σ-donor properties.[1][7] Acenaphthoimidazolylidene palladium complexes are particularly robust.[7]
Base Selection: The base is crucial for activating the boronic acid for the transmetalation step.[1] Its strength and properties can dramatically affect the outcome.
Recommendations: Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like Na₂CO₃ for hindered systems.[1][4] For very challenging couplings, a strong base like potassium tert-butoxide (KOtBu) may be necessary.[7]
Solvent and Temperature:
Solvent: Anhydrous, degassed aprotic polar solvents are standard. Dioxane or toluene are excellent starting points.[1]
Temperature: Increased temperature provides the activation energy to overcome the steric barrier.[8] Most couplings with hindered substrates require heating, typically between 80-110 °C.[1] If thermal degradation is a concern, microwave irradiation can be an effective alternative to provide localized high temperatures over short reaction times.[9][10]
Troubleshooting Flowchart: Low Conversion in Suzuki Coupling
Caption: Troubleshooting decision tree for low-yield Suzuki couplings.
Issue 2: I'm observing significant side products, primarily hydrodehalogenation (replacement of -I with -H).
Hydrodehalogenation is a common side reaction, especially at higher temperatures with hindered substrates.[11]
Solutions:
Optimize Temperature: While heat is necessary, excessive temperatures can promote this side reaction. Try to find the lowest temperature that still allows for a reasonable reaction rate.[4]
Use a More Active Catalyst: A more efficient catalyst system (e.g., a more suitable bulky ligand) can accelerate the desired productive catalytic cycle, outcompeting the hydrodehalogenation pathway and allowing for shorter reaction times.[4]
Ensure Anhydrous Conditions: Water can be a proton source for this side reaction. Ensure all reagents and solvents are rigorously dried.
Parameter
Recommendation for 1-cyclobutyl-4-iodobenzene
Rationale
Pd Precursor
Pd(OAc)₂, Pd₂(dba)₃
Common and effective Pd(0) or Pd(II) sources.
Ligand
SPhos, XPhos, RuPhos, or a suitable NHC ligand
Bulky, electron-rich ligands are essential to promote oxidative addition and reductive elimination for sterically hindered substrates.[1]
Base
K₃PO₄, Cs₂CO₃, KOtBu
Moderately strong to strong bases are needed to facilitate the transmetalation step efficiently.[1]
Solvent
Dioxane, Toluene
Anhydrous, degassed aprotic solvents are standard.
Temperature
80 - 110 °C
Sufficient thermal energy is required to overcome the steric barrier.[12]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling.
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is highly sensitive to the choice of ligand, which is often dependent on the class of amine being coupled (primary, secondary, etc.).[11]
Issue 1: I need to couple an amine with 1-cyclobutyl-4-iodobenzene, but the reaction is failing.
Solutions:
Ligand Selection is Key: The choice of ligand is highly dependent on the amine nucleophile.[11]
For Primary Amines: Ligands like BrettPhos are often highly effective.[11]
For Secondary Amines:RuPhos is generally a very good choice.[11]
For Challenging Amines (e.g., heteroaryl): More specialized ligands like tBuBrettPhos may be required.[11]
Select the Right Base: A strong, non-nucleophilic base is required to deprotonate the amine.[11]
Common Choices: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases.[11][13]
For Base-Sensitive Substrates: If your coupling partner has a base-sensitive functional group, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this will likely require higher reaction temperatures.[11]
Use a Modern Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 type) are often more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and efficiently.[11]
General Catalytic Cycle for Palladium Cross-Coupling
Caption: Generalized palladium catalytic cycle for cross-coupling reactions.
Troubleshooting Guide: Sonogashira Coupling
Issue 1: My Sonogashira coupling with a terminal alkyne is giving low yields and a lot of alkyne homocoupling (Glaser coupling).
This is a classic problem in Sonogashira chemistry, often exacerbated by the slow rate of the main reaction with a hindered substrate.
Solutions:
Consider Copper-Free Conditions: The copper(I) co-catalyst, while often accelerating the reaction, is also responsible for promoting the oxidative homocoupling of the alkyne (Glaser coupling).[4] For slow, sterically hindered couplings, this side reaction can become dominant. Running the reaction without CuI can provide a cleaner product profile, though it may require a more active palladium catalyst system.[9]
Employ Microwave Heating: As with other couplings, microwave irradiation is highly effective for Sonogashira reactions involving challenging substrates like aryl chlorides or sterically hindered aryl iodides.[6][9][10] The rapid heating can promote the desired cross-coupling over side reactions.
Ligand and Base Choice:
Ligands: Bulky, electron-rich phosphines such as P(tBu)₃ have been shown to be highly effective, even for unreactive aryl chlorides.[9]
Base: A strong base like Cs₂CO₃ is often essential for high conversion, particularly in copper-free systems.[9] An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is also typically required as a solvent or co-solvent.[14]
General Experimental Protocol: A Starting Point
This protocol is a general guideline for a Suzuki-Miyaura coupling and requires optimization for your specific substrates.
Reaction Setup (Under Inert Atmosphere):
To a dry, oven-flamed reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add 1-cyclobutyl-4-iodobenzene (1.0 equiv.), the boronic acid or ester (1.5–2.0 equiv.), and the finely ground base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
Seal the reaction vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
Under a positive flow of inert gas, add the catalyst/ligand mixture to the reaction vessel.
Add anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of 0.1–0.5 M) via syringe.[1]
Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040. Available at: [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Synthesis-Reactions. Available at: [Link]
Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. Available at: [Link]
Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. (2017). Available at: [Link]
Ovejero-Pérez, A., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Polymers, 15(15), 3298. Available at: [Link]
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
Charton, M. (2006). Structural Effects of the Cyclobutyl Group on Reactivity and Properties. ResearchGate. Available at: [Link]
Rossi, S. D., & Corcoran, E. B. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 58(6), 631-643. Available at: [Link]
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link]
Schmid, M. B. (2017). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. ProQuest. Available at: [Link]
Yin, J., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(8), 1162-1163. Available at: [Link]
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan, 53(5), 343-361. Available at: [Link]
Yoshifuji, M., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Tetrahedron Letters, 61(18), 151817. Available at: [Link]
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481-7485. Available at: [Link]
Vasseur, A., et al. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters, 21(8), 2730-2734. Available at: [Link]
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]
Diagnosing issues with a failed Suzuki coupling? Reddit. (2021). Available at: [Link]
How can I solve my problem with Suzuki coupling? ResearchGate. (2014). Available at: [Link]
Reaction Condition Optimization. Creative Biolabs. Available at: [Link]
G. K. V., et al. (2018). Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. Beilstein Journal of Organic Chemistry, 14, 1144-1150. Available at: [Link]
Chan, K. S., et al. (1995). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 60(11), 3267-3270. Available at: [Link]
Horng, J.-S., et al. (2012). Reactions of propargyl compounds containing a cyclobutyl group induced by a ruthenium complex. Chemistry: A European Journal, 18(36), 11434-11444. Available at: [Link]
Dutan, C. I., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry, 87(14), 9030-9039. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]
safe storage and handling conditions to prevent 1-cyclobutyl-4-iodobenzene degradation
Welcome to the Technical Support Center for 1-Cyclobutyl-4-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this key chemical...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-Cyclobutyl-4-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this key chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the reliable performance of 1-Cyclobutyl-4-iodobenzene in your critical applications.
Understanding the Stability of 1-Cyclobutyl-4-iodobenzene
1-Cyclobutyl-4-iodobenzene is an aryl iodide, a class of compounds known for their utility in cross-coupling reactions and other organic syntheses. However, the carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making aryl iodides susceptible to degradation under certain conditions. Awareness of these potential degradation pathways is the first step toward prevention. The primary degradation concerns for 1-cyclobutyl-4-iodobenzene are deiodination, oxidation, and reactions involving the cyclobutyl group, which can be initiated by factors such as light, heat, and the presence of certain reagents.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the storage and handling of 1-cyclobutyl-4-iodobenzene to prevent degradation.
Q1: My freshly opened bottle of 1-cyclobutyl-4-iodobenzene has a yellowish or brownish tint. Is it still usable?
A yellowish or brownish discoloration is a common indicator of partial degradation in organoiodine compounds.[1] This is often due to the formation of molecular iodine (I₂) from the cleavage of the carbon-iodine bond. While a slight discoloration may not significantly impact some reactions, it is a sign of compromised purity. For sensitive applications, such as quantitative analysis or reactions sensitive to radical initiators, it is advisable to purify the compound before use or use a fresh, unopened bottle.
Q2: What are the ideal storage conditions for 1-cyclobutyl-4-iodobenzene?
To minimize degradation, 1-cyclobutyl-4-iodobenzene should be stored under the following conditions:
Temperature: Store in a cool, dry place.[2] Refrigeration (2-8 °C) is recommended for long-term storage.
Light: Protect from light by storing in an amber or opaque container.[2] Light can promote the homolytic cleavage of the C-I bond.
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes contact with oxygen and moisture, which can contribute to degradation.
Container: Ensure the container is tightly sealed to prevent the ingress of moisture and air.[2]
Q3: Can I store 1-cyclobutyl-4-iodobenzene in a clear glass bottle on the lab bench?
This is strongly discouraged. Exposure to ambient light and temperature fluctuations on a lab bench can accelerate the degradation of 1-cyclobutyl-4-iodobenzene, leading to the formation of impurities. Always use an appropriate storage container and location as described in Q2.
Q4: I suspect my 1-cyclobutyl-4-iodobenzene has degraded. How can I confirm this and what are the potential degradation products?
You can confirm degradation through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help identify impurities and confirm the purity of your starting material.
Potential degradation products could include:
Benzene, 1-cyclobutyl- : Formed via deiodination.
Biphenyl, 4,4'-dicyclobutyl- : Resulting from homocoupling.
Phenol, 4-cyclobutyl- : If degradation involves oxidation.
Elemental Iodine (I₂) : Responsible for the discoloration.
Q5: Are there any materials I should avoid when handling or storing 1-cyclobutyl-4-iodobenzene?
Avoid contact with strong oxidizing agents, strong bases, and certain metals.[3][4] For instance, some metals can catalyze the decomposition of alkyl iodides, and similar precautions are prudent for aryl iodides.[5] Use glass or other inert materials for containers and reaction vessels.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered when using 1-cyclobutyl-4-iodobenzene.
Problem 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Potential Cause
Troubleshooting Steps
Degraded Starting Material
1. Check for Discoloration: A yellow or brown tint suggests the presence of iodine. 2. Analytical Confirmation: Run a GC-MS or NMR of your 1-cyclobutyl-4-iodobenzene to check for impurities. 3. Purification: If impurities are present, consider purification by column chromatography or distillation. 4. Use a Fresh Batch: Compare the performance of your current stock with a new, unopened bottle.
Inhibitors Present
1. Iodine as an Inhibitor: The presence of I₂ can interfere with catalytic cycles. Purifying the starting material can remove it. 2. Other Impurities: Unidentified degradation products may act as catalyst poisons.
Incorrect Reaction Conditions
1. Review Protocol: Double-check reaction parameters such as temperature, solvent, base, and catalyst loading. 2. Degas Solvents: Ensure solvents are properly degassed to remove oxygen, which can deactivate catalysts.
Problem 2: Observation of Unexpected Byproducts in the Reaction Mixture
Potential Cause
Troubleshooting Steps
Homocoupling of 1-cyclobutyl-4-iodobenzene
1. Check Catalyst System: The choice of ligand and catalyst can influence the rate of homocoupling. 2. Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the stoichiometry may reduce homocoupling.
Proto-deiodination (loss of iodine)
1. Source of Protons: Identify potential proton sources in your reaction mixture (e.g., water, alcohol). Ensure anhydrous conditions if necessary. 2. Base Strength: The choice of base can influence this side reaction.
Degradation during Reaction
1. Thermal Stability: Consider if the reaction temperature is too high, leading to thermal decomposition of the starting material or product.
Visualizing Degradation and Troubleshooting
To better understand the potential degradation pathways and the troubleshooting process, the following diagrams are provided.
Potential Degradation Pathways of 1-Cyclobutyl-4-iodobenzene
Caption: Potential degradation pathways for 1-cyclobutyl-4-iodobenzene.
Troubleshooting Workflow for Poor Reaction Performance
A Comparative Guide to Aryl Halides for Cyclobutyl Group Functionalization
For Researchers, Scientists, and Drug Development Professionals The incorporation of cyclobutyl moieties into molecular scaffolds is a pivotal strategy in modern drug discovery and materials science. These four-membered...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The incorporation of cyclobutyl moieties into molecular scaffolds is a pivotal strategy in modern drug discovery and materials science. These four-membered rings can significantly enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties. Palladium-catalyzed cross-coupling reactions are a cornerstone for forging the crucial carbon-carbon bonds between an aromatic system and a cyclobutyl group. The choice of the aryl halide (Ar-X) is a critical parameter that dictates the efficiency, scope, and practicality of these transformations. This guide provides an in-depth comparison of common aryl halides—iodides, bromides, chlorides, and triflates—in the context of cyclobutyl group functionalization, supported by mechanistic insights and experimental data.
The Critical Role of Oxidative Addition
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the initial oxidative addition step, where the Ar-X bond is cleaved and a new Ar-Pd-X complex is formed.[1][2][3][4] This step is often the rate-determining step of the catalytic cycle.[3][4] The ease of this process is directly related to the carbon-halogen bond dissociation energy (BDE), which follows the general trend: C-I < C-Br < C-Cl.[5][6] Consequently, the reactivity of aryl halides typically follows the order: Ar-I > Ar-Br > Ar-Cl.[7][8] Aryl triflates (Ar-OTf), while not halides, are often used as pseudo-halides and their reactivity is comparable to or sometimes greater than aryl bromides.[7][9]
Aryl Iodides (Ar-I): The High-Reactivity Workhorse
Aryl iodides are the most reactive class of aryl halides in palladium-catalyzed cross-coupling reactions.[7] The relatively weak C-I bond facilitates a rapid oxidative addition to the Pd(0) catalyst, often allowing for milder reaction conditions, such as lower temperatures and shorter reaction times.
Advantages:
High Reactivity: Enables coupling with a broad range of cyclobutyl nucleophiles, including those that are less reactive.
Mild Reaction Conditions: Often proceed at or near room temperature, which is beneficial for thermally sensitive substrates.[4][10]
Catalyst Versatility: Can be effective with a wider variety of palladium catalysts and ligands.
Disadvantages:
Higher Cost and Lower Availability: Compared to bromides and chlorides, aryl iodides are generally more expensive and less commercially available.
Potential for Side Reactions: The high reactivity can sometimes lead to undesired side reactions, such as the formation of homocoupled products.
Inhibitory Effects: The iodide anion generated during the reaction can sometimes have an inhibitory effect on the catalyst.[7]
Experimental Insight: In a study on the Buchwald-Hartwig amination, it was noted that while aryl iodides are highly reactive, the iodide formed can sometimes precipitate the palladium complex, taking it out of the catalytic cycle.[7] However, in many instances, the high reactivity of aryl iodides allows for lower catalyst loadings. For example, in a study on the synthesis of benzodifuran derivatives, it was found that the better reactivity of aryl iodides compared to bromides allowed for a reduction in catalyst loading.[10]
Aryl Bromides (Ar-Br): The Balanced Choice
Aryl bromides represent a practical compromise between reactivity and cost. They are significantly more reactive than aryl chlorides and are often the substrate of choice for a wide range of cross-coupling reactions.
Advantages:
Good Reactivity: Sufficiently reactive for most cross-coupling reactions, including those with cyclobutyl nucleophiles.[11][12]
Cost-Effectiveness: More affordable and readily available than the corresponding iodides.
Broad Substrate Scope: A vast number of aryl bromides are commercially available or easily synthesized.
Disadvantages:
Harsher Conditions than Iodides: Often require higher temperatures and longer reaction times compared to aryl iodides.
Ligand Sensitivity: The choice of phosphine ligand can be more critical for achieving high efficiency compared to reactions with aryl iodides.
Experimental Insight: A protocol for the Negishi coupling of cyclopropylzinc bromide with a variety of aryl bromides highlights their utility in forming C(sp²)-C(sp³) bonds.[13] This methodology is directly applicable to the coupling of cyclobutylzinc reagents. Similarly, studies on the Suzuki-Miyaura coupling often feature aryl bromides as the electrophile for coupling with various organoboron reagents.[14]
Aryl Chlorides (Ar-Cl): The Economical and Abundant Option
Aryl chlorides are the most cost-effective and widely available class of aryl halides. However, their high C-Cl bond dissociation energy makes them the least reactive, historically posing a significant challenge for cross-coupling reactions.[15] The development of highly active palladium catalysts, particularly those based on bulky, electron-rich phosphine ligands, has made the use of aryl chlorides more feasible.[15][16][17]
Advantages:
Low Cost and High Availability: The most economical choice for large-scale synthesis.
Wide Commercial Availability: An extensive array of functionalized aryl chlorides is commercially available.
Disadvantages:
Low Reactivity: Requires highly active and often specialized catalyst systems.[15][16]
Harsh Reaction Conditions: Typically necessitates higher temperatures, longer reaction times, and higher catalyst loadings.
Limited Substrate Scope with Some Nucleophiles: May not be suitable for coupling with less reactive cyclobutyl nucleophiles.
Experimental Insight: Molander and Gormisky developed suitable conditions for the Suzuki-Miyaura cross-coupling of potassium cyclopropyl- and cyclobutyltrifluoroborates with a variety of aryl chlorides.[15][16] This work demonstrated that with the right catalyst system (e.g., Pd(OAc)₂ with bulky, electron-rich phosphine ligands like XPhos or n-BuPAd₂), even challenging aryl chlorides can be effectively coupled with cyclobutyl nucleophiles.[16]
Aryl Triflates (Ar-OTf): The Versatile Pseudohalide
Aryl triflates are not halides but are excellent electrophiles in cross-coupling reactions due to the excellent leaving group ability of the triflate anion. Their reactivity is often comparable to or slightly less than that of aryl bromides.[7][9]
Advantages:
High Reactivity: The triflate group is a superb leaving group, facilitating oxidative addition.
Readily Prepared: Can be easily synthesized from the corresponding phenols.
Orthogonal Reactivity: Can sometimes offer different reactivity and selectivity profiles compared to halides.
Disadvantages:
Moisture Sensitivity: Can be sensitive to hydrolysis, especially under basic conditions.
Cost: Can be more expensive than the corresponding halides.
Experimental Insight: In the context of Buchwald-Hartwig amination, aryl triflates have been shown to couple with rates similar to aryl bromides when using appropriate ligands like DPPF or BINAP.[4] The mechanism of oxidative addition for aryl triflates can differ from that of aryl halides, sometimes proceeding through a nucleophilic displacement pathway.[18]
Comparative Summary of Aryl Halide Performance
Feature
Aryl Iodides (Ar-I)
Aryl Bromides (Ar-Br)
Aryl Chlorides (Ar-Cl)
Aryl Triflates (Ar-OTf)
Reactivity
Very High
High
Low
High
Reaction Conditions
Mild
Moderate
Forcing
Moderate
Cost
High
Moderate
Low
Moderate to High
Availability
Good
Excellent
Excellent
Good (from phenols)
Catalyst Requirement
Less Demanding
Moderately Demanding
Highly Demanding
Moderately Demanding
Mechanistic Considerations and Workflow
The choice of aryl halide directly impacts the catalytic cycle of cross-coupling reactions. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura coupling, a common method for cyclobutyl functionalization.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The following decision-making workflow can guide the selection of the appropriate aryl halide for a given cyclobutyl functionalization project.
Caption: Decision workflow for selecting an aryl halide for cyclobutyl functionalization.
Experimental Protocols
Representative Suzuki-Miyaura Coupling of an Aryl Bromide with Potassium Cyclobutyltrifluoroborate
This protocol is adapted from the work of Molander and Gormisky for the coupling of aryl chlorides, and is applicable to aryl bromides with potentially milder conditions.[15][16]
Materials:
Aryl bromide (1.0 equiv)
Potassium cyclobutyltrifluoroborate (1.5 equiv)
Pd(OAc)₂ (2 mol %)
XPhos (4 mol %)
Cs₂CO₃ (3.0 equiv)
Toluene/water (10:1 v/v)
Procedure:
To an oven-dried Schlenk tube, add the aryl bromide, potassium cyclobutyltrifluoroborate, Pd(OAc)₂, XPhos, and Cs₂CO₃.
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
Add the degassed toluene/water solvent mixture via syringe.
Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Representative Negishi Coupling of an Aryl Bromide with a Cyclobutylzinc Reagent
This protocol is based on established methods for Negishi coupling of secondary alkylzinc halides.[11][12]
Materials:
Cyclobutyl bromide (1.2 equiv)
Activated Zinc dust
Aryl bromide (1.0 equiv)
Pd(OAc)₂ (2 mol %)
SPhos (4 mol %)
Anhydrous THF
Procedure:
Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust. Add a solution of cyclobutyl bromide in anhydrous THF dropwise. The reaction may be initiated with gentle heating. Stir at room temperature for 2-4 hours to form the cyclobutylzinc bromide solution.
Cross-Coupling Reaction: In a separate flame-dried Schlenk flask, add Pd(OAc)₂, SPhos, and the aryl bromide. Evacuate and backfill with an inert atmosphere.
Add anhydrous THF, followed by the freshly prepared cyclobutylzinc bromide solution via cannula.
Heat the reaction mixture to 65 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Conclusion
The selection of an aryl halide for cyclobutyl group functionalization is a multi-faceted decision that requires a balance of reactivity, cost, and scale. Aryl iodides offer the highest reactivity, enabling milder conditions, but at a higher cost. Aryl bromides provide a robust and balanced option for a wide range of applications. The development of advanced catalyst systems has unlocked the potential of the most economical and abundant aryl chlorides, making them a viable option for large-scale synthesis. Aryl triflates serve as a valuable alternative, particularly when derived from readily available phenols. A thorough understanding of the trade-offs associated with each class of aryl halide, grounded in the principles of mechanistic organometallic chemistry, will empower researchers to select the optimal building blocks for their synthetic endeavors.
References
Diercks, R., & Vollhardt, K. P. C. (1986). Tris(ethynyl)cyclopropenylium- and tris(ethynyl)cyclobutadienyl-transition metal complexes. Journal of the American Chemical Society, 108(11), 3150–3152. [Link]
de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23-24), 2379–2411. [Link]
Hartwig, J. F. (1998). Transition metal-catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 178-180, 511–528. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
Cahiez, G., Duplais, C., & Buendia, J. (2009). Cobalt-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 15(14), 3587–3595. [Link]
Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674–688. [Link]
Ananikov, V. P. (2015). Nickel: The “Spirited” Transgressor of Cross-Coupling Reactions. ACS Catalysis, 5(3), 1964–1971. [Link]
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299–309. [Link]
Hryshchuk, O. V., Tymtsunik, A. V., Moskvina, V. S., & Grygorenko, O. O. (2020). Perspectives of introducing aryl substituents into 1,3-functionalized cyclobutane ring by C - C cross-coupling reactions of trifluoroborates. Dopovidi Nacional'noi Akademii Nauk Ukraiiny, (5), 61-68. [Link]
Optimizing Purity Analysis of 1-Cyclobutyl-4-iodobenzene: A Comparative Guide to HPLC Method Validation
Introduction: The Analytical Challenge 1-Cyclobutyl-4-iodobenzene (CAS: 2005893-91-2) is a specialized halogenated aromatic intermediate critical for synthesizing complex active pharmaceutical ingredients (APIs) via pall...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge
1-Cyclobutyl-4-iodobenzene (CAS: 2005893-91-2) is a specialized halogenated aromatic intermediate critical for synthesizing complex active pharmaceutical ingredients (APIs) via palladium-catalyzed cross-coupling reactions [4]. Because even trace impurities—such as des-iodo analogs, positional isomers, or unreacted cyclobutylbenzene—can poison catalysts or propagate through the synthetic pathway, rigorous purity analysis is mandatory.
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating the modernized ICH Q2(R2) guidelines[1]. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl phases, providing a self-validating experimental framework for pharmaceutical researchers.
Mechanistic Rationale: C18 vs. Biphenyl Selectivity
When developing an HPLC method for halogenated aromatics, researchers often default to standard C18 columns. However, C18 phases rely exclusively on hydrophobic dispersion forces. For 1-cyclobutyl-4-iodobenzene, the structural differences between the API and its critical impurities (e.g., 1-cyclobutylbenzene) are minimal, often resulting in co-elution on C18 phases.
The Biphenyl Advantage:
Biphenyl stationary phases offer a dual-retention mechanism: standard hydrophobic dispersion combined with strong
π−π
interactions [2]. The highly polarizable iodine atom and the electron-rich aromatic ring of 1-cyclobutyl-4-iodobenzene interact profoundly with the biphenyl ligand.
Expert Insight on Solvent Causality: To maximize this selectivity, the choice of organic modifier is critical. While acetonitrile is a standard HPLC solvent, its carbon-nitrogen triple bond contains
π
electrons that compete with the analyte for the stationary phase's
π−π
interaction sites. By switching to methanol —a protic solvent lacking
π
electrons—the
π−π
interactions between the iodinated aromatic ring and the biphenyl phase are significantly enhanced, driving superior resolution [3].
Experimental Workflow & ICH Q2(R2) Validation Protocol
To establish a self-validating system, the following protocol outlines the comparative screening and subsequent validation steps required to prove the method is "fit for purpose" under ICH Q2(R2) [1].
Phase 1: Chromatographic Setup & Column Screening
Mobile Phase Preparation: Prepare a binary mixture of Methanol:Water (75:25, v/v). Degas ultrasonically to prevent baseline noise.
Standard Preparation: Dissolve 1-cyclobutyl-4-iodobenzene in methanol to a working concentration of 1.0 mg/mL. Spike with 0.1% 1-cyclobutylbenzene (critical impurity) to test specificity.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 5 µL
Column Temperature: 30°C
Detection: UV at 254 nm
Execution: Inject the spiked standard onto both a standard C18 column (150 x 4.6 mm, 5 µm) and a Biphenyl column (150 x 4.6 mm, 5 µm). Calculate the resolution (
Rs
) between the API and the impurity.
Phase 2: ICH Q2(R2) Validation Execution (Biphenyl Column)
Once the optimal column is selected, execute the validation lifecycle:
Specificity: Inject blank diluent, individual impurities, and the spiked API. Ensure no interfering peaks occur at the retention time of 1-cyclobutyl-4-iodobenzene.
Linearity & Range: Prepare five concentration levels from the Quantitation Limit (QL) to 120% of the nominal concentration. Plot peak area vs. concentration and calculate the regression coefficient (
R2
).
Precision (Repeatability): Perform six replicate injections of the 100% test concentration. Calculate the Relative Standard Deviation (%RSD) of the peak areas.
Accuracy (Recovery): Prepare triplicate samples spiked with known amounts of the API at 80%, 100%, and 120% levels. Calculate the percentage recovery.
Data Presentation: Comparative Performance
Table 1: Selectivity and Resolution Comparison (Methanol:Water 75:25)
Parameter
Standard C18 Column
Biphenyl Column
Retention Mechanism
Hydrophobic Dispersion
Hydrophobic +
π−π
Retention Time (API)
4.2 min
6.8 min
Peak Symmetry (Tailing)
1.45
1.05
Resolution (
Rs
) from Impurity
1.1 (Co-elution risk)
3.4 (Baseline resolution)
Suitability
Fail
Pass
Conclusion: The Biphenyl column demonstrates superior retention and baseline resolution (
Rs
> 2.0), making it the mandatory choice for this assay.
Table 2: ICH Q2(R2) Validation Summary (Biphenyl Column)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at API
tR
No interference observed
Pass
Linearity
R2≥0.999
R2=0.9998
Pass
Precision (Repeatability)
%RSD
≤2.0%
(n=6)
%RSD = 0.65%
Pass
Accuracy (Recovery)
98.0% - 102.0%
99.4% - 100.8%
Pass
Robustness
Stable
Rs
across deliberate variations
Rs>3.0
(Flow/Temp changes)
Pass
Analytical Lifecycle Visualization
Figure 1: Analytical lifecycle and ICH Q2(R2) validation workflow for 1-cyclobutyl-4-iodobenzene.
References
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Website. [Link]
Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases".[Link]
Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool".[Link]
Validation
A Comparative Guide to the GC-MS Analysis of Impurities in Commercial 1-Cyclobutyl-4-iodobenzene
Introduction: The Critical Role of Purity in a Key Synthetic Building Block 1-Cyclobutyl-4-iodobenzene is a vital building block in modern medicinal chemistry and materials science. Its iodinated aromatic ring makes it a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity in a Key Synthetic Building Block
1-Cyclobutyl-4-iodobenzene is a vital building block in modern medicinal chemistry and materials science. Its iodinated aromatic ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental to the construction of complex molecular architectures.[1][2] The cyclobutyl moiety introduces a three-dimensional, conformationally constrained element that is increasingly sought after by drug designers to improve metabolic stability, binding affinity, and pharmacokinetic properties.
However, the utility of this reagent is directly dependent on its purity. The presence of even minor impurities can have profound consequences, leading to the formation of difficult-to-remove byproducts, reduced reaction yields, and potential catalyst inhibition.[3][4] For researchers in drug development, where regulatory scrutiny is stringent, understanding and controlling the impurity profile of starting materials is not just a matter of good science but a critical compliance requirement. Guidelines from the International Council for Harmonisation (ICH), such as Q3D for elemental impurities, underscore the need for a thorough risk assessment of all components used in drug product manufacturing.[5][6]
This guide provides an in-depth, objective comparison of commercial 1-cyclobutyl-4-iodobenzene samples, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool. We will explore the causal logic behind the analytical method development, present a self-validating experimental protocol, and interpret the comparative data to empower researchers, scientists, and drug development professionals to make informed decisions about raw material sourcing and quality control.
The Synthetic Landscape: Understanding the Origin of Potential Impurities
To effectively identify impurities, one must first understand the likely synthetic pathways used for manufacturing 1-cyclobutyl-4-iodobenzene. Commercial production typically follows one of several routes, each with a unique potential byproduct profile. The most common impurities are often unreacted starting materials, isomers from non-selective reactions, or products of over-reaction.
A plausible and common synthetic route involves the direct iodination of cyclobutylbenzene. This electrophilic aromatic substitution, while direct, can suffer from a lack of perfect regioselectivity, leading to the formation of ortho- and meta-isomers. Furthermore, forcing conditions can result in di-iodination. Another route could involve the alkylation of a substituted benzene ring, such as the reaction between 4-iodobenzyl cyanide and 1,3-dibromopropane to form a cyclobutane ring.[7][8] This multi-step process can introduce impurities from incomplete reactions at each stage.
Caption: Potential synthetic routes and associated impurities.
Comparative GC-MS Methodology: A Self-Validating Protocol
The core of this guide is a robust GC-MS method designed for the baseline separation and confident identification of 1-cyclobutyl-4-iodobenzene and its likely impurities. GC-MS is the technique of choice for this analysis due to its high resolving power for separating volatile and semi-volatile compounds and the definitive structural information provided by mass spectrometry.[9]
Causality Behind Experimental Choices
Instrumentation: An Agilent GC-MS system equipped with an inert flow path was selected. An inert flow path is crucial for preventing the degradation of sensitive analytes and ensuring that even trace-level impurities are transferred from the injector to the detector without loss.[10]
GC Column: An Agilent J&W DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) was chosen. This column has a (5%-phenyl)-methylpolysiloxane stationary phase, which provides excellent selectivity for aromatic compounds based on boiling point and slight polarity differences. Its low-bleed characteristics are essential for achieving low detection limits and clean mass spectra.[10]
Injector: A split/splitless inlet was used in split mode (50:1 ratio). A high split ratio is employed to prevent column overload from the high concentration of the main component, which ensures sharp, symmetrical peaks for accurate quantification of minor impurities.
Ionization: Standard electron ionization (EI) at 70 eV was used. This is a highly reproducible, "hard" ionization technique that generates complex, repeatable fragmentation patterns. These patterns serve as a "fingerprint" for each compound, allowing for confident identification through library matching and manual interpretation.[11]
Experimental Protocol
Standard and Sample Preparation:
Accurately weigh approximately 20 mg of the 1-cyclobutyl-4-iodobenzene sample into a 10 mL volumetric flask.
Dissolve and dilute to the mark with high-purity dichloromethane.
Cap and vortex for 30 seconds to ensure complete dissolution.
Transfer an aliquot to a 2 mL autosampler vial for analysis.
GC-MS Instrumentation and Parameters:
GC System: Agilent 8890 GC
MS System: Agilent 5977B MSD
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet: Split/Splitless, 280 °C
Split Ratio: 50:1
Injection Volume: 1 µL
Carrier Gas: Helium, constant flow at 1.2 mL/min
Oven Program:
Initial Temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
MS Transfer Line: 280 °C
Ion Source: Electron Ionization (EI), 230 °C
Quadrupole Temperature: 150 °C
Electron Energy: 70 eV
Mass Scan Range: m/z 40 - 450
Analytical Workflow Diagram
Caption: Step-by-step GC-MS analytical workflow.
Results: A Comparative Analysis of Commercial Suppliers
Three commercial lots of 1-cyclobutyl-4-iodobenzene, designated as Supplier A, Supplier B, and Supplier C, were analyzed using the validated GC-MS method. The purity was assessed by area percent, and impurities were tentatively identified based on their mass spectra and elution order.
Table 1: Comparative Impurity Profile of Commercial 1-Cyclobutyl-4-iodobenzene
Peak ID
Retention Time (min)
Area % (Supplier A)
Area % (Supplier B)
Area % (Supplier C)
Tentative Identification
Key Mass Fragments (m/z)
1
6.85
0.03
0.02
0.45
Cyclobutylbenzene
132 (M+), 104, 91
2
9.51
99.91
99.35
99.21
1-Cyclobutyl-4-iodobenzene
272 (M+), 145, 127, 91
3
9.65
Not Detected
0.41
0.15
1-Cyclobutyl-2-iodobenzene
272 (M+), 145, 127, 91
4
12.78
0.06
0.18
0.19
Di-iodocyclobutylbenzene
398 (M+), 271, 144
Discussion and Interpretation
The GC-MS analysis revealed significant differences in the impurity profiles of the materials from the three suppliers.
Main Component Identification: The main peak in all samples at 9.51 minutes exhibited a molecular ion (M+) at m/z 272, consistent with the molecular weight of 1-cyclobutyl-4-iodobenzene. The fragmentation pattern showed a prominent ion at m/z 127, corresponding to the iodine cation ([I]+), and a fragment at m/z 145, resulting from the loss of iodine ([M-I]+). This fragmentation is characteristic of iodo-aromatic compounds.[11][12]
Supplier A: This material demonstrated the highest purity at 99.91%. Only trace amounts of cyclobutylbenzene (Impurity 1) and a di-iodinated species (Impurity 4) were detected. The low level of cyclobutylbenzene suggests a highly efficient iodination reaction.
Supplier B: This sample showed a lower purity of 99.35%. Notably, it contained a significant amount (0.41%) of an isomeric impurity (Impurity 3), identified as 1-cyclobutyl-2-iodobenzene. This impurity co-elutes closely with the main peak and has an identical molecular ion and a very similar fragmentation pattern, making it difficult to remove by standard purification techniques like crystallization. Its presence strongly suggests a manufacturing process involving direct iodination with poor regiocontrol.
Supplier C: While having a purity of 99.21%, this sample was distinguished by a relatively high concentration (0.45%) of unreacted starting material, cyclobutylbenzene (Impurity 1). This indicates an incomplete reaction or inefficient downstream purification. While less problematic than an isomer, its presence could still affect reaction stoichiometry and introduce downstream byproducts.
Conclusion and Recommendations for Researchers
This comparative guide demonstrates the power of a well-designed GC-MS method to elucidate critical differences in the quality of commercially available starting materials. Our analysis reveals that not all sources of 1-cyclobutyl-4-iodobenzene are equal, and the specific impurity profile can provide insights into the synthetic route and quality control of the manufacturer.
Key Recommendations:
Always Perform Incoming QC: Researchers should not assume the purity stated on a supplier's label. An in-house GC-MS analysis is a rapid and effective way to verify purity and identify potentially problematic impurities before they compromise a multi-step synthesis.
Consider the Impact of Impurities: For sensitive applications like drug discovery, isomeric impurities (as seen in Supplier B's material) are particularly detrimental as they can lead to the generation of isomeric final products that are challenging to separate. For less sensitive applications, impurities like unreacted starting materials (Supplier C) might be tolerable.
Supplier Selection: Based on this analysis, Supplier A provides the highest quality material suitable for all applications, particularly those requiring high purity and regulatory compliance. Supplier B's material should be used with caution due to the isomeric impurity. Supplier C's material may be a cost-effective option for initial, non-critical studies, but the higher level of starting material should be noted.
Ultimately, investing time in the analytical characterization of key starting materials is a critical, risk-mitigating step that enhances experimental reproducibility, accelerates research, and ensures the integrity of the final product.
References
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8021B: Aromatic and Halogenated Volatiles by Gas Chromatography Using Photoionization and/or Electrolytic Conductivity Detectors. Retrieved from [Link]
Bobeldijk, I., Vissers, J. P. C., & Van Leerdam, J. (2001). Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. Journal of Mass Spectrometry, 36(7), 735–743.
U.S. Environmental Protection Agency. (n.d.). SW-846 Methods 8010A and 8020A. Retrieved from [Link]
ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]
Alaee, M., & Reiner, E. J. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry, 55, 223-259.
Traweger, S., & Märk, T. D. (2002). Benchmark measurement of iodobenzene ion fragmentation rates. International Journal of Mass Spectrometry, 220(3), 487-497.
ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. Retrieved from [Link]
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Borer, M. V., & Hieftje, G. M. (2005). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry, 77(6), 1762–1769.
Borer, M. V., & Hieftje, G. M. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical chemistry, 77(6), 1762–1769.
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
Leadbeater, N. E., & McGowan, C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745–1750.
Thomas, A. A., & Denmark, S. E. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1613–1622.
A Review on GC-MS and Method Development and Validation. (2015). International Journal of Pharmaceutical Quality Assurance, 6(2), 43-47.
Leadbeater, N. E., & McGowan, C. (2018). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Organometallics, 37(11), 1745-1750.
Organic Syntheses. (n.d.). Iodobenzene. Retrieved from [Link]
Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodobutane. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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